molecular formula C17H12N2O5S B12682413 o-Anisyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate CAS No. 82758-42-7

o-Anisyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate

Cat. No.: B12682413
CAS No.: 82758-42-7
M. Wt: 356.4 g/mol
InChI Key: QAILIPQASZHXES-UHFFFAOYSA-N
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Description

o-Anisyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate (CAS: 82758-42-7, EINECS: 280-019-0) is a diazonaphthalene sulfonate derivative characterized by an o-anisyl (2-methoxyphenyl) ester substituent. Its molecular formula is C₁₇H₁₂N₂O₅S, with a molar mass of 356.35 g/mol . The structure comprises a naphthalene core with a diazo group (N₂) at position 6, a ketone at position 5, and a sulfonate ester at position 1. The o-anisyl group introduces steric and electronic effects due to the methoxy (-OCH₃) substituent, influencing reactivity and solubility .

Properties

CAS No.

82758-42-7

Molecular Formula

C17H12N2O5S

Molecular Weight

356.4 g/mol

IUPAC Name

2-diazonio-5-(2-methoxyphenoxy)sulfonylnaphthalen-1-olate

InChI

InChI=1S/C17H12N2O5S/c1-23-14-6-2-3-7-15(14)24-25(21,22)16-8-4-5-12-11(16)9-10-13(19-18)17(12)20/h2-10H,1H3

InChI Key

QAILIPQASZHXES-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OS(=O)(=O)C2=CC=CC3=C2C=CC(=C3[O-])[N+]#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of o-Anisyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate typically involves the diazotization of an appropriate precursor. One common method includes the reaction of o-anisidine with nitrous acid to form the diazonium salt, which is then coupled with a naphthalene derivative under controlled conditions . The reaction conditions often require low temperatures and acidic environments to ensure the stability of the diazonium intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

o-Anisyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the diazo group .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, reduction reactions yield amines, while substitution reactions yield various substituted naphthalene derivatives .

Scientific Research Applications

o-Anisyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is used in several scientific research fields, including:

Mechanism of Action

The mechanism of action of o-Anisyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate involves the formation of reactive intermediates, such as carbocations or free radicals, upon decomposition of the diazo group. These intermediates can then react with various molecular targets, leading to the formation of new chemical bonds and complex molecular structures.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The diazonaphthalene sulfonate family includes derivatives with varying aryl or alkyl ester groups. Below is a systematic comparison:

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents LogP*
o-Anisyl derivative 82758-42-7 C₁₇H₁₂N₂O₅S 356.35 2-methoxyphenyl ester Not reported
Methyl ester 59297-04-0 C₁₁H₈N₂O₄S 264.26 Methyl ester Not reported
m-Tolyl derivative 82758-41-6 C₁₇H₁₂N₂O₄S 340.35 3-methylphenyl ester Not reported
4’-Isopropylbiphenyl derivative 50764-82-4 C₂₅H₂₀N₂O₄S 444.51 4’-isopropylbiphenyl ester 4.85
2,4-Dichlorophenyl derivative 94202-18-3 C₁₆H₈Cl₂N₂O₄S 395.22 2,4-dichlorophenyl ester 3.81
tert-Butyl derivative 31600-99-4 C₂₀H₁₈N₂O₄S 382.43 4-tert-butylphenyl ester Not reported

*LogP values indicate lipophilicity; higher values suggest greater lipid solubility .

Key Observations:
  • Steric Effects : Bulky substituents (e.g., 4’-isopropylbiphenyl, tert-butyl) increase molar mass and may hinder reactivity .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in 2,4-dichlorophenyl) enhance electrophilicity of the diazo group, while electron-donating groups (e.g., -OCH₃ in o-anisyl) stabilize the molecule .
  • Solubility : Methyl and smaller aryl esters are likely more polar and water-soluble than bulky derivatives like tert-butyl .

Reactivity and Stability

  • Photochemical Behavior : The diazo group undergoes nitrogen release under UV light. For the methyl ester (CAS 59297-04-0), excitation at specific wavelengths triggers HOMO→LUMO+1 transitions, leading to nitrogen expulsion . The o-anisyl group’s methoxy substituent may slow this process due to resonance stabilization .
  • Thermal Stability : Bulky esters (e.g., tert-butyl) exhibit enhanced thermal stability compared to methyl or tolyl derivatives, as evidenced by their use in industrial applications requiring high-temperature processing .

Biological Activity

The biological activity of o-Anisyl 6-diazo-5,6-dihydro-5-oxonaphthalene-1-sulphonate is primarily attributed to its reactive diazo group. Upon activation, this compound forms reactive intermediates that can interact with various biological targets. These interactions can influence enzyme mechanisms and protein functions, making it a valuable tool in biochemical studies.

Biochemical Assays and Labeling

One of the primary applications of this compound is in biochemical assays and as a labeling agent for biomolecules. Its ability to form covalent bonds with nucleophilic sites on target molecules makes it particularly useful for probing biochemical pathways and mechanisms.

Cytotoxicity Studies

While specific data on this compound is limited, studies on similar compounds provide insights into its potential cytotoxic effects. For context, let's consider the cytotoxicity data of a related compound, aetokthonostatin (AEST), which belongs to the dolastatin family:

Cell LineCompoundEC50 (nM)
HeLaAEST1 ± 0.2
HeLaMMAE3 ± 0.4
MDA-MB 231AEST~1
MDA-MB 231MMAF170 ± 30

This data suggests that compounds with similar structural elements to this compound can exhibit potent cytotoxic effects .

Tubulin Binding and Microtubule Dynamics

Research on structurally similar compounds indicates that this compound may interact with tubulin, potentially disrupting microtubule assembly. This interaction could lead to cell cycle arrest in the G2/M phase, a characteristic of many antimitotic agents .

Nematode Reproduction Inhibition

Studies on related compounds have shown inhibitory effects on the reproduction of the nematode Caenorhabditis elegans . While direct studies on this compound are not available, its structural similarity suggests it may possess similar biological activities.

Structure-Activity Relationships

The unique structural features of this compound, particularly the anisyl group, likely influence its biological activity profile. Comparative studies with similar compounds lacking this group could provide valuable insights into structure-activity relationships.

Future Research Directions

Given the compound's reactive nature and potential for diverse biological interactions, future research could focus on:

  • Detailed mechanistic studies of its interactions with specific biological targets.
  • Exploration of its potential as a probe for studying protein-ligand interactions.
  • Investigation of its effects on various cellular processes, including cell division and signal transduction.
  • Assessment of its potential therapeutic applications, particularly in areas where targeted cell death or protein modification is desired.

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